molecular formula C16H12N2OS B183589 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one CAS No. 2694-31-7

1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one

Cat. No. B183589
CAS RN: 2694-31-7
M. Wt: 280.3 g/mol
InChI Key: FXDKDNVHQMJYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one, also known as PBTZ169, is a novel compound that has been synthesized for the purpose of studying its biochemical and physiological effects. This compound has shown promising results in scientific research applications, particularly in the field of tuberculosis treatment.

Mechanism Of Action

The exact mechanism of action of 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is not fully understood. However, studies have shown that 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one targets the mycobacterial ATP synthase, which is essential for the survival of the bacterium. 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one binds to the c-ring of the ATP synthase, causing a disruption in the proton gradient across the bacterial membrane. This disruption ultimately leads to the death of the bacterium.

Biochemical And Physiological Effects

1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one has been shown to have both biochemical and physiological effects. In vitro studies have shown that 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one inhibits the growth of Mycobacterium tuberculosis by targeting the ATP synthase. In addition, 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of tuberculosis-associated inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one in lab experiments is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. In addition, 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one has been shown to have synergistic effects when used in combination with other tuberculosis drugs. However, one limitation of using 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one. One direction is to further investigate the mechanism of action of 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one and its interaction with the mycobacterial ATP synthase. Another direction is to explore the potential of 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one in combination with other tuberculosis drugs, particularly those that target different pathways in the bacterium. Finally, future research could focus on improving the solubility of 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one in aqueous solutions, which would increase its bioavailability and potential for clinical use.
Conclusion:
In conclusion, 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one is a novel compound that has shown promising results in scientific research applications, particularly in the field of tuberculosis treatment. The synthesis of 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one involves a multi-step process, and its mechanism of action involves targeting the mycobacterial ATP synthase. 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one has both biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, future directions for research on 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one have been identified, highlighting the potential for this compound in the treatment of tuberculosis.

Synthesis Methods

The synthesis of 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one involves a multi-step process that begins with the reaction of 2-aminothiophenol with 2-bromoacetophenone to form 2-acetylthiophenol. This intermediate is then reacted with 2-iodobenzoic acid to form 2-acetylbenzoic acid. Next, 2-acetylbenzoic acid is reacted with hydrazine hydrate to form 2-hydrazinobenzoic acid. Finally, 2-hydrazinobenzoic acid is reacted with 2-chloro-1-phenylethanone to form 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one.

Scientific Research Applications

1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one has shown promising results in scientific research applications, particularly in the field of tuberculosis treatment. In vitro studies have shown that 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one has potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In addition, 1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one has been shown to have synergistic effects when used in combination with other tuberculosis drugs, such as isoniazid and rifampicin.

properties

CAS RN

2694-31-7

Product Name

1-Phenyl-3,3a-dihydropyrrolo(3,2-b)(1,4)benzothiazin-2(1H)-one

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

1-phenyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2-one

InChI

InChI=1S/C16H12N2OS/c19-15-10-14-16(18(15)11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)20-14/h1-9,14H,10H2

InChI Key

FXDKDNVHQMJYBK-UHFFFAOYSA-N

SMILES

C1C2C(=NC3=CC=CC=C3S2)N(C1=O)C4=CC=CC=C4

Canonical SMILES

C1C2C(=NC3=CC=CC=C3S2)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

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